2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[benzyl(2-methylprop-2-enyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12(2)10-14(8-9-15)11-13-6-4-3-5-7-13/h3-7,15H,1,8-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCHHRBJSAGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CCO)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL, also known by its CAS number 892871-67-9, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and specific research findings related to this compound, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H19NO, with a molecular weight of approximately 205.30 g/mol. The compound features a benzyl group attached to an amino alcohol structure, which is significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer research and neuroprotection.
Anticancer Activity
A study focused on the synthesis of curcumin analogs found that compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, indicating potent growth inhibition compared to non-cancerous cells .
Table 1: Cytotoxicity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
| 10c | MDA-MB-231 | 7.84 |
These findings suggest that compounds with similar structures may also induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes indicative of programmed cell death.
Neuroprotective Effects
The compound has been studied for its potential neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that derivatives with similar structural motifs can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. The modification of liposomes with such compounds has shown promise in crossing the blood-brain barrier (BBB), thus enhancing their therapeutic efficacy .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of compounds based on the structure of this compound were synthesized and evaluated for their biological activities. The study highlighted the importance of structural modifications in enhancing anticancer activity and selectivity towards tumor cells .
- Antioxidant Properties : Certain derivatives have demonstrated antioxidant activities when incorporated into lipid formulations, suggesting that they may protect against oxidative stress in various biological systems .
- In Vivo Studies : Preliminary in vivo studies using liposomal formulations containing similar compounds have shown effective delivery across the BBB and significant inhibition of AChE activity in animal models, indicating potential for treating cognitive decline associated with Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its unique benzyl and allylic amine functionalities suggest possible interactions with biological targets.
- Case Study : A study evaluated the compound's efficacy in inhibiting specific enzymes involved in metabolic pathways, showing promising results that warrant further investigation into its role as a lead compound for drug development.
Organic Synthesis
2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules.
| Transformation Type | Reaction Conditions | Outcome |
|---|---|---|
| Alkylation | Base-catalyzed | High yield of alkylated product |
| Reduction | Hydrogenation | Formation of alcohol derivatives |
| Coupling | Cross-coupling | Synthesis of biaryl compounds |
Material Science
Recent studies have explored the use of this compound in the development of novel materials, particularly in polymer chemistry. Its functional groups can enhance the properties of polymers, such as thermal stability and mechanical strength.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cells.
- Case Study : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cell lines, highlighting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
